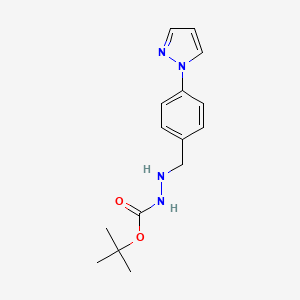

![molecular formula C10H15NO B6318132 3-{[(Propan-2-yl)amino]methyl}phenol CAS No. 213891-23-7](/img/structure/B6318132.png)

3-{[(Propan-2-yl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{[(Propan-2-yl)amino]methyl}phenol” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

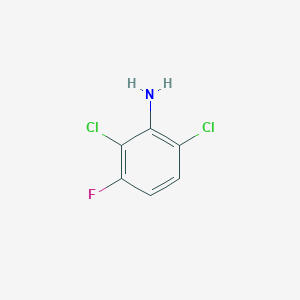

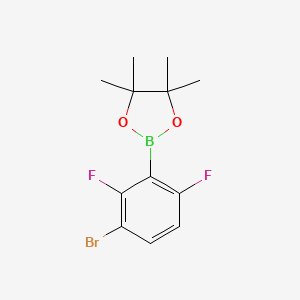

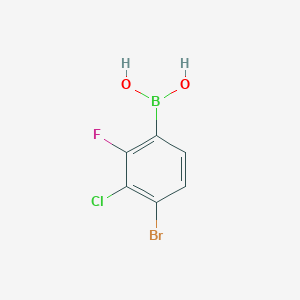

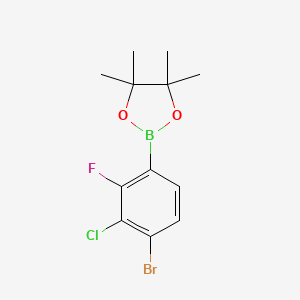

Molecular Structure Analysis

The molecular structure of “3-{[(Propan-2-yl)amino]methyl}phenol” would consist of a phenol group (a benzene ring with a hydroxyl group), with a propan-2-ylamino group attached to the carbon in the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving “3-{[(Propan-2-yl)amino]methyl}phenol” would depend on the specific conditions and reagents present . The phenol group could potentially undergo electrophilic aromatic substitution reactions, while the amino group might be involved in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(Propan-2-yl)amino]methyl}phenol” would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl and amino groups could impact its solubility in different solvents .Scientific Research Applications

Synthesis of Pharmacologically Active Derivatives

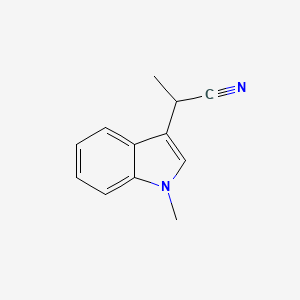

3-{[(Propan-2-yl)amino]methyl}phenol: serves as a precursor in the synthesis of various pharmacologically active derivatives. These derivatives, such as chalcone, indole, and quinoline, are explored for their potential therapeutic applications . The compound’s versatility in forming different molecular frameworks allows chemists to design new drugs with improved safety and efficacy.

Antioxidant Screening

In the realm of antioxidant screening, derivatives of 3-{[(Propan-2-yl)amino]methyl}phenol have shown significant activity. This is crucial in the development of treatments for oxidative stress-related diseases . The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for further research in this field.

Medicinal Chemistry

The compound is used in medicinal chemistry to study drug utilization and biological effects based on molecular interactions. It’s particularly valuable in designing new pharmaceuticals or improving existing ones by focusing on molecular structure and physicochemical properties .

Computational Chemistry Applications

3-{[(Propan-2-yl)amino]methyl}phenol: is also used in computational chemistry to predict the behavior of new drugs. By simulating molecular interactions, researchers can forecast the pharmacokinetics and pharmacodynamics of potential medications .

Antimicrobial Studies

The compound has been utilized in antimicrobial studies, particularly when linked with aminothiazole and chelated with metals like cobalt, nickel, copper, and zinc. These studies aim to develop new antimicrobial agents that can combat multidrug-resistant pathogens .

Metal Chelation for Drug Design

Metal chelates of 3-{[(Propan-2-yl)amino]methyl}phenol derivatives have been synthesized and studied for their potential as drugs. The chelation process can enhance the bioactivity and biocompatibility of the compounds, making them more effective than the free ligands .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(propan-2-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRDSYOGDQTGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)

![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)